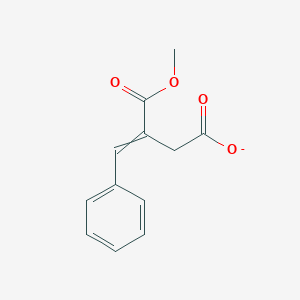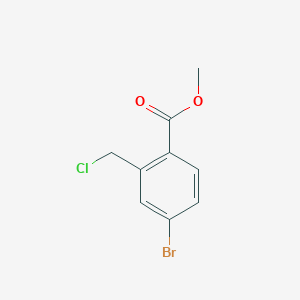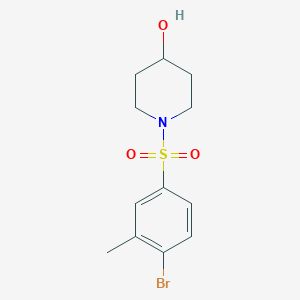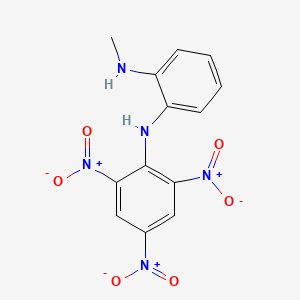
3-(Methoxycarbonyl)-4-phenylbut-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxycarbonyl)-4-phenylbut-3-enoate is an organic compound characterized by the presence of a methoxycarbonyl group and a phenyl group attached to a butenoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-4-phenylbut-3-enoate typically involves the esterification of 4-phenylbut-3-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(Methoxycarbonyl)-4-phenylbut-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 4-phenylbut-3-enoic acid.
Reduction: 3-(Hydroxymethyl)-4-phenylbut-3-enoate.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
3-(Methoxycarbonyl)-4-phenylbut-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 3-(Methoxycarbonyl)-4-phenylbut-3-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The phenyl group can interact with aromatic receptors, influencing biological pathways.
類似化合物との比較
Similar Compounds
3-(Methoxycarbonyl)thiophene: Contains a thiophene ring instead of a phenyl group.
Methyl 3-methoxy-2-naphthoate: Contains a naphthalene ring instead of a phenyl group.
Methyl 3-methoxybenzoate: Contains a benzoate group instead of a butenoate group.
Uniqueness
3-(Methoxycarbonyl)-4-phenylbut-3-enoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
57367-58-5 |
|---|---|
分子式 |
C12H11O4- |
分子量 |
219.21 g/mol |
IUPAC名 |
3-methoxycarbonyl-4-phenylbut-3-enoate |
InChI |
InChI=1S/C12H12O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,14)/p-1 |
InChIキー |
UEWJRYYYOCDONN-UHFFFAOYSA-M |
正規SMILES |
COC(=O)C(=CC1=CC=CC=C1)CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13931968.png)
![3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13931976.png)
![Benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester](/img/structure/B13931983.png)


![3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-](/img/structure/B13932002.png)
![Benzenamine, 4-[[2-chloro-4-[(4-methyl-2-nitrophenyl)azo]phenyl]azo]-2-methyl-](/img/structure/B13932005.png)

![1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene](/img/structure/B13932012.png)



